molecular formula C23H19F2N3O2S B2804614 1-(3-fluorobenzyl)-3-((3-fluorobenzyl)oxy)-N-(thiophen-2-ylmethyl)-1H-pyrazole-4-carboxamide CAS No. 1014090-77-7

1-(3-fluorobenzyl)-3-((3-fluorobenzyl)oxy)-N-(thiophen-2-ylmethyl)-1H-pyrazole-4-carboxamide

Cat. No. B2804614
CAS RN: 1014090-77-7
M. Wt: 439.48
InChI Key: GDTXISBJOJFCJZ-UHFFFAOYSA-N
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Description

1-(3-fluorobenzyl)-3-((3-fluorobenzyl)oxy)-N-(thiophen-2-ylmethyl)-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C23H19F2N3O2S and its molecular weight is 439.48. The purity is usually 95%.
BenchChem offers high-quality 1-(3-fluorobenzyl)-3-((3-fluorobenzyl)oxy)-N-(thiophen-2-ylmethyl)-1H-pyrazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-fluorobenzyl)-3-((3-fluorobenzyl)oxy)-N-(thiophen-2-ylmethyl)-1H-pyrazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

  • Synthesis Techniques : Novel synthetic routes and characterization methods for pyrazole derivatives, including those with specific substitutions similar to the structure , have been developed to enhance the variety of available compounds for further biological evaluation. These methods often involve multi-step syntheses, providing access to diverse derivatives for potential applications in medicinal chemistry and material science (McLaughlin et al., 2016).

  • Crystal Structure Analysis : The crystal structure analysis of related pyrazole derivatives provides insights into their molecular geometry, intermolecular interactions, and potential binding modes with biological targets. Such studies are crucial for understanding the compound's pharmacophore and optimizing its biological activity (Abdel-Wahab et al., 2013).

Biological Activities

  • Antimicrobial Activity : Some pyrazole derivatives have shown significant antimicrobial properties, suggesting their potential as novel therapeutic agents against various bacterial and fungal infections. The structure-activity relationship (SAR) studies of these compounds can lead to the design of more potent and selective antimicrobial agents (Sowmya et al., 2018).

  • Antiproliferative and Cytotoxic Activities : Research into pyrazole derivatives has also indicated their potential antiproliferative and cytotoxic activities against various cancer cell lines. These findings support the exploration of pyrazole-based compounds as possible anticancer drugs, with studies focusing on their mechanism of action and specificity towards cancerous cells over normal cells (Shi et al., 2020).

  • Enzyme Inhibition : The design and synthesis of pyrazole derivatives targeting specific enzymes, such as xanthine oxidase and various cholinesterases, have been explored. These compounds offer a basis for developing new treatments for diseases like gout, Alzheimer's, and other neurodegenerative conditions, highlighting the importance of enzyme inhibition studies (Qi et al., 2015).

properties

IUPAC Name

3-[(3-fluorophenyl)methoxy]-1-[(3-fluorophenyl)methyl]-N-(thiophen-2-ylmethyl)pyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19F2N3O2S/c24-18-6-1-4-16(10-18)13-28-14-21(22(29)26-12-20-8-3-9-31-20)23(27-28)30-15-17-5-2-7-19(25)11-17/h1-11,14H,12-13,15H2,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDTXISBJOJFCJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)CN2C=C(C(=N2)OCC3=CC(=CC=C3)F)C(=O)NCC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19F2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-fluorobenzyl)-3-((3-fluorobenzyl)oxy)-N-(thiophen-2-ylmethyl)-1H-pyrazole-4-carboxamide

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